4-Bromo-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
4-Bromo-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with bromine and trifluoromethyl groups
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 6-(trifluoromethyl)pyridin-3-amine using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and safety. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Coupling reactions produce biaryl compounds with potential applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)pyridin-3-amine is utilized in several research domains:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Industry: Used in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 6-Bromo-5-(trifluoromethyl)pyridin-3-amine
Comparison: 4-Bromo-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. This distinct structure may confer unique properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFNZCDXOQIFBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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